5-Bromo-1H-imidazole-4-carboxamide
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Overview
Description
5-Bromo-1H-imidazole-4-carboxamide: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The bromine atom at the 5-position and the carboxamide group at the 4-position make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazole-4-carboxamide typically involves the bromination of 1H-imidazole-4-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Bromo-1H-imidazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imidazole-4-carboxylic acid derivatives.
Reduction: Formation of 5-amino-1H-imidazole-4-carboxamide.
Substitution: Formation of 5-substituted imidazole-4-carboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes is of particular interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-imidazole-4-carboxamide
- 5-Chloro-1H-imidazole-4-carboxamide
- 5-Methyl-1H-imidazole-4-carboxamide
Comparison
Compared to its analogs, 5-Bromo-1H-imidazole-4-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. The bromine atom also influences the compound’s electronic properties, making it distinct from other halogenated imidazoles.
Properties
Molecular Formula |
C4H4BrN3O |
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Molecular Weight |
190.00 g/mol |
IUPAC Name |
5-bromo-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C4H4BrN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8) |
InChI Key |
REERASMCFJHWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)Br)C(=O)N |
Origin of Product |
United States |
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